2(1H)-Quinolinone, 6-chloro-, potassium salt
CAS No.: 92449-39-3
Cat. No.: VC8186165
Molecular Formula: C9H6ClKNO
Molecular Weight: 218.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92449-39-3 |
---|---|
Molecular Formula | C9H6ClKNO |
Molecular Weight | 218.7 g/mol |
Standard InChI | InChI=1S/C9H6ClNO.K/c10-7-2-3-8-6(5-7)1-4-9(12)11-8;/h1-5H,(H,11,12); |
Standard InChI Key | RLYWGQXBAISPGM-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=O)N2)C=C1Cl.[K] |
Canonical SMILES | C1=CC2=C(C=CC(=O)N2)C=C1Cl.[K] |
Introduction
Synthetic Methodologies
Cyclization Strategies for Quinolinone Core Formation
The quinolinone scaffold is typically synthesized via cyclization reactions. A prominent method involves the base-promoted intramolecular cyclization of β-bromo-α,β-unsaturated amides. For example, K₂CO₃ in dimethylformamide (DMF) under microwave irradiation (150°C, 2 hours) efficiently generates quinolin-2(1H)-ones . Adapting this approach, 6-chloro substitution could be introduced either before or after cyclization.
Representative Protocol:
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Substrate Preparation: Begin with a chlorinated precursor, such as 6-chloro-2-methylquinoline, to ensure regioselective incorporation of chlorine.
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Oxidation: Convert the methyl group to a carbonyl via oxidation using agents like KMnO₄ or SeO₂.
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Salt Formation: Treat the resulting 6-chloro-2(1H)-quinolinone with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar solvent (e.g., ethanol) to yield the potassium salt .
Chlorination and Functionalization
Physicochemical Properties
Solubility and Stability
The potassium salt form significantly enhances aqueous solubility compared to the neutral quinolinone. While 2-quinolinone itself has limited water solubility (≈1.2 mg/mL) , the ionic nature of the potassium salt likely increases this value, facilitating formulation for biological applications. Stability studies on analogous potassium salts of triazinoquinazolinones indicate robust thermal and hydrolytic resistance under physiological conditions .
Spectroscopic Characterization
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¹H NMR: Expected signals include a singlet for the NH proton (δ ≈ 11.5 ppm), aromatic protons in the range δ 7.0–8.0 ppm, and a deshielded proton adjacent to the chlorine substituent .
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IR Spectroscopy: Strong absorption bands for the carbonyl (C=O, ≈1650 cm⁻¹) and C-Cl (≈750 cm⁻¹) groups are diagnostic .
Industrial and Materials Science Applications
Catalysis and Coordination Chemistry
The quinolinone framework serves as a ligand in transition metal catalysis. The potassium salt’s solubility enables homogeneous reaction conditions, potentially improving catalytic efficiency in cross-coupling or oxidation reactions.
Photophysical Properties
Chlorinated quinolinones may exhibit tunable fluorescence, applicable in organic light-emitting diodes (OLEDs) or sensors. The potassium counterion could modulate intermolecular interactions, influencing emission spectra.
Future Directions
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Synthetic Optimization: Develop one-pot methodologies integrating chlorination and salt formation to streamline production.
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Biological Screening: Evaluate in vitro and in vivo activity against drug-resistant pathogens and malaria strains.
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Structure-Activity Relationships (SAR): Systematically vary substituents to elucidate contributions of chlorine and potassium to bioactivity.
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